(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Catalog No.
S1532944
CAS No.
210344-99-3
M.F
C38H37F3N8O11
M. Wt
838.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propano...

CAS Number

210344-99-3

Product Name

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C38H37F3N8O11

Molecular Weight

838.7 g/mol

InChI

InChI=1S/C38H37F3N8O11/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54)/t26-,27-,28-,29-/m0/s1

InChI Key

NEGOLAGPKZGIKJ-DZUOILHNSA-N

SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Synonyms

(4S,7S,10S,13S)-10-((1H-Imidazol-5-yl)methyl)-4-((1H-indol-3-yl)methyl)-7-(2-carboxyethyl)-2,5,8,11-tetraoxo-13-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-3,6,9,12-tetraazapentadecan-15-oic Acid; N-Acetyl-Trp-Glu-His-Asp-7-amido-4-Trifluo

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Description

Ac-WEHD-AFC is a fluorogenic substrate that can be cleaved by group I caspases (caspase-1, -4, and -5). Caspase activity can be quantified by fluorescent detection of free AFC (also known as 7-amino-4-trifluoromethylcoumarin), which is excited at 400 nm and emits at 505 nm.

Background:

This compound, with its lengthy chemical name, belongs to a class of molecules known as cyclic peptides. Cyclic peptides are formed when amino acids, the building blocks of proteins, are linked together in a circular fashion.

Potential Therapeutic Applications:

The specific research on this particular cyclic peptide is limited, and no published scientific studies were found related to its application. However, researchers are actively investigating cyclic peptides for their potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases .

Structural Features and Potential Mechanisms:

The structure of this cyclic peptide incorporates several functional groups that might be relevant for potential biological activity. These include:

  • Acetamido group: This group can participate in hydrogen bonding, potentially contributing to the molecule's interaction with other biomolecules .
  • Indole group: This group is found in many biologically active molecules, including tryptophan, an essential amino acid, and it can be involved in various interactions such as pi-stacking and hydrogen bonding .
  • Carboxylic acid groups: These groups can be involved in ionic interactions and hydrogen bonding, potentially contributing to the molecule's solubility and interaction with other molecules .
  • Trifluoromethyl group: This group can enhance the molecule's stability and potentially influence its interaction with biological targets .

XLogP3

0.6

Appearance

Assay:≥95%A crystalline solid

Sequence

WEHD

Dates

Modify: 2023-08-15

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